2-(2,5-dichloroanilino)-1,3-thiazol-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide typically involves the alkylation of benzophenone imines of glycine alkyl esters. This process is often carried out under biphasic, basic conditions using a phase transfer catalyst or mediator . The reaction conditions include the use of strong bases such as lithium diisopropylamide (LDA) at low temperatures under anhydrous conditions, followed by alkylation with alkyl, benzyl, or allyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of phase transfer catalysis and strong bases ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions may result in various substituted amides.
Scientific Research Applications
(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide exerts its effects involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide include:
Uniqueness
What sets (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide apart from similar compounds is its specific structural configuration and the presence of the methoxybenzyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dichloroanilino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-5-1-2-6(11)7(3-5)12-9-13-8(14)4-15-9/h1-3H,4H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHANLZRXZZOVIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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